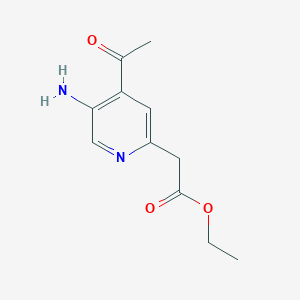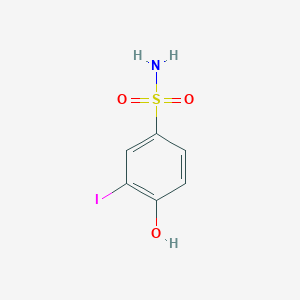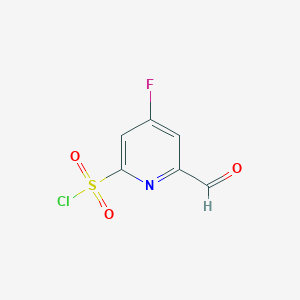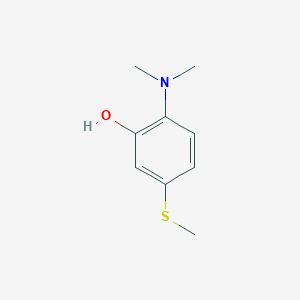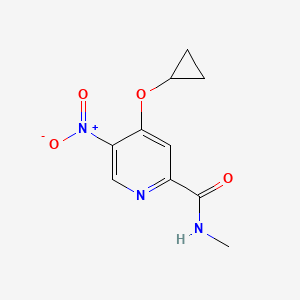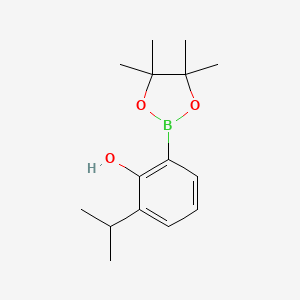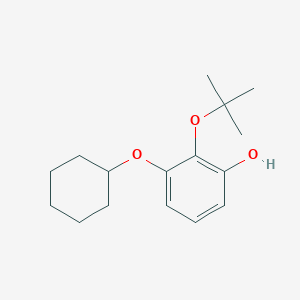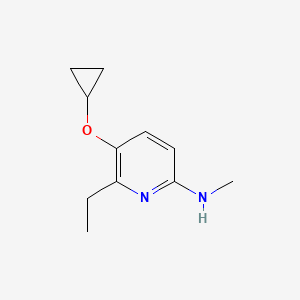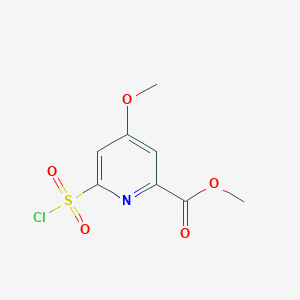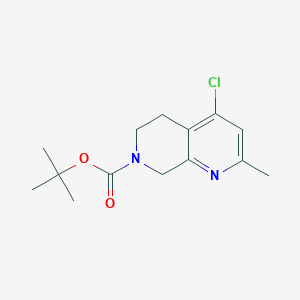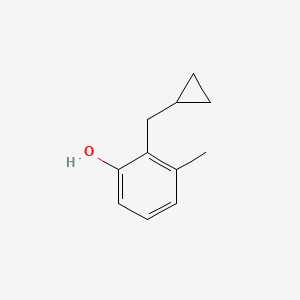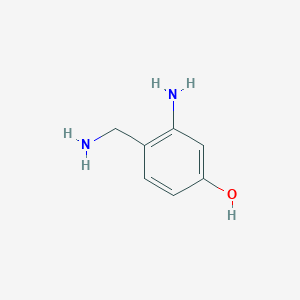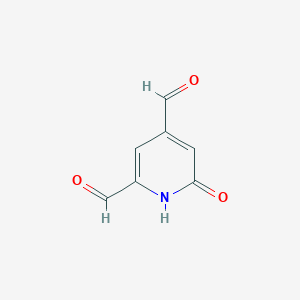
6-Hydroxypyridine-2,4-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxypyridine-2,4-dicarbaldehyde is a chemical compound with the molecular formula C7H5NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two aldehyde groups at the 2 and 4 positions and a hydroxyl group at the 6 position on the pyridine ring. It is used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypyridine-2,4-dicarbaldehyde typically involves the oxidation of 6-hydroxymethylpyridoxine derivatives. One common method includes the use of manganese dioxide as an oxidizing agent. The reaction conditions are carefully controlled to ensure regioselective oxidation, leading to the formation of the desired aldehyde groups .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves multiple steps, including acylation, esterification, reduction, and oxidation. The overall yield of the compound is optimized through careful control of reaction conditions and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroxypyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Hydroxypyridine-2,4-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of functionalized resins and fluorescent probes
Wirkmechanismus
The mechanism of action of 6-Hydroxypyridine-2,4-dicarbaldehyde involves its ability to form Schiff bases with primary amines. This reaction leads to the formation of imines, which can further participate in various biochemical pathways. The compound’s aldehyde groups are reactive and can form covalent bonds with nucleophilic sites on biomolecules, influencing their function .
Vergleich Mit ähnlichen Verbindungen
2,6-Pyridinedicarboxaldehyde: Similar in structure but lacks the hydroxyl group at the 6 position.
Pyridine-2,4-dicarboxaldehyde: Another derivative with carboxaldehyde groups at the 2 and 4 positions but without the hydroxyl group.
Uniqueness: 6-Hydroxypyridine-2,4-dicarbaldehyde is unique due to the presence of the hydroxyl group, which enhances its reactivity and allows for additional chemical modifications. This makes it a versatile compound in synthetic chemistry and biochemical applications .
Eigenschaften
CAS-Nummer |
1393544-03-0 |
|---|---|
Molekularformel |
C7H5NO3 |
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
6-oxo-1H-pyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-6(4-10)8-7(11)2-5/h1-4H,(H,8,11) |
InChI-Schlüssel |
BOTLMJWAMHJWJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(NC1=O)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


